molecular formula C6H2Cl4O B030399 2,3,4,6-Tetrachlorophenol CAS No. 58-90-2

2,3,4,6-Tetrachlorophenol

Cat. No.: B030399
CAS No.: 58-90-2
M. Wt: 231.9 g/mol
InChI Key: VGVRPFIJEJYOFN-UHFFFAOYSA-N
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Mechanism of Action

CHLORINATED PHENOLS ... ARE VERY EFFECTIVE (... IN VITRO) AS UNCOUPLERS OF OXIDATIVE PHOSPHORYLATION. THEY THUS PREVENT INCORPORATION OF INORGANIC PHOSPHATE INTO ATP WITHOUT AFFECTING ELECTRON TRANSPORT. AS A RESULT OF THIS ACTION, WHICH IS BELIEVED TO OCCUR @ MITOCHONDRIAL /MEMBRANE/, CELLS CONTINUE TO RESPIRE BUT SOON ARE DEPLETED OF ATP NECESSARY FOR GROWTH. /CHLOROPHENOLS/
The chlorophenols ... act at the sites of adenosine triphosphate production and decrease or block it without blocking the electron transport chain. Thus the poisons uncouple phosphorylation from oxidation. Free energy from the electron transport chain then converts to more body heat. As body temp rises, heat-dissipating mechanisms are overcome and metabolism is speeded. More adenosine diphosphate and other substrates accumulate, and these substrates stimulate the electron transport chain further. The electron transport chain responds by using up more and more available oxygen (increasing oxygen demand) in an effort to produce adenosine triphosphate but much of the free energy generated is liberated as still more body heat. Oxygen demand quickly overcomes oxygen supply, and energy reserves become depleted. /Chlorophenols/

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4,6-Tetrachlorophenol can be synthesized through the electrophilic halogenation of phenol with chlorine. The reaction typically involves the use of a chlorinating agent such as chlorine gas in the presence of a catalyst like ferric chloride (FeCl3) under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of phenol in a solvent such as carbon tetrachloride or chloroform. The reaction is carried out at elevated temperatures and pressures to ensure complete chlorination .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2,4,5-Trichlorophenol
  • 2,4,6-Trichlorophenol
  • Pentachlorophenol

Comparison:

This compound is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and environmental behavior .

Properties

IUPAC Name

2,3,4,6-tetrachlorophenol
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InChI

InChI=1S/C6H2Cl4O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H
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InChI Key

VGVRPFIJEJYOFN-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Cl)O)Cl
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Molecular Formula

C6H2Cl4O
Record name 2,3,4,6-TETRACHLOROPHENOL
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Related CAS

131-61-3 (hydrochloride salt)
Record name 2,3,4,6-Tetrachlorophenol
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DSSTOX Substance ID

DTXSID9021716
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Molecular Weight

231.9 g/mol
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Physical Description

2,3,4,6-tetrachlorophenol appears as brown flakes or beige solid. Strong odor. (NTP, 1992), Brown solid; [Hawley], BROWN SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR.
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Boiling Point

302 °F at 15 mmHg (NTP, 1992), 64 °C (3.0 kPa)
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Flash Point

100 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), SLIGHTLY SOL IN HOT WATER; VERY SOL IN SODIUM HYDROXIDE; SOL IN HOT ACETIC ACID., SOL IN ACETONE., In water, 0.10 g/100 g water (temperature not specified)., Sol in ethanol, benzene, chloroform., Solubility in water, g/100ml at 20 °C: 0.1 (very poor)
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Density

1.839 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.839 @ 25 °C/4 °C, 1.8 g/cm³
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Vapor Pressure

1 mmHg at 212 °F ; 60 mmHg at 374 °F; 400 mmHg at 482 °F (NTP, 1992), 0.00423 [mmHg], 4.23X10-3 mm Hg at 25 °C
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Mechanism of Action

CHLORINATED PHENOLS ... ARE VERY EFFECTIVE (... IN VITRO) AS UNCOUPLERS OF OXIDATIVE PHOSPHORYLATION. THEY THUS PREVENT INCORPORATION OF INORGANIC PHOSPHATE INTO ATP WITHOUT AFFECTING ELECTRON TRANSPORT. AS A RESULT OF THIS ACTION, WHICH IS BELIEVED TO OCCUR @ MITOCHONDRIAL /MEMBRANE/, CELLS CONTINUE TO RESPIRE BUT SOON ARE DEPLETED OF ATP NECESSARY FOR GROWTH. /CHLOROPHENOLS/, The chlorophenols ... act at the sites of adenosine triphosphate production and decrease or block it without blocking the electron transport chain. Thus the poisons uncouple phosphorylation from oxidation. Free energy from the electron transport chain then converts to more body heat. As body temp rises, heat-dissipating mechanisms are overcome and metabolism is speeded. More adenosine diphosphate and other substrates accumulate, and these substrates stimulate the electron transport chain further. The electron transport chain responds by using up more and more available oxygen (increasing oxygen demand) in an effort to produce adenosine triphosphate but much of the free energy generated is liberated as still more body heat. Oxygen demand quickly overcomes oxygen supply, and energy reserves become depleted. /Chlorophenols/
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Impurities

... Commercial grade 2,3,4,6-tetrachlorophenol contained chlorodioxin isomers at levels of 28 ppm (hexa-), 80 ppm (hepta-), and 30 ppm (octachlorodibenzo-p-dioxin) as well as chlorodibenzofurans at levels of 55 ppm (hexa-), 100 ppm (hepta-), and 25 ppm (octachlorodibenzofuran)., Pentachlorophenol is an impurity in technical grade formulations of tetrachlorophenol.
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Color/Form

NEEDLES FROM LIGROIN, ACETIC ACID, BROWN FLAKES OR SUBLIMED MASS, LIGHT BROWN MASS

CAS No.

58-90-2
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Melting Point

158 °F (NTP, 1992), 70 °C
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Synthesis routes and methods

Procedure details

As the concentration of sulfuryl chloride increases, over-chlorination occurs, i.e., the 2,4,5-trichlorophenol becomes chlorinated to form more 2,3,4,6-tetrachlorophenol. The 2,3,4,6-tetrachlorophenol present becomes unacceptably high when the ratio of sulfuryl chloride to dichlorophenol significantly exceeds 1.3 to 1.
Quantity
0 (± 1) mol
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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